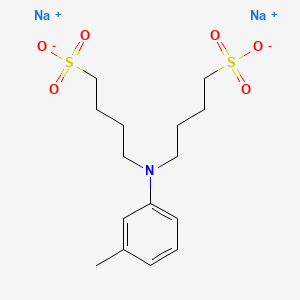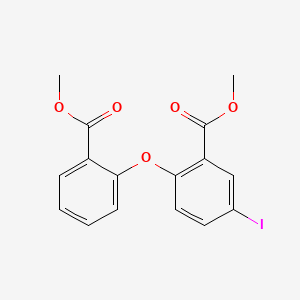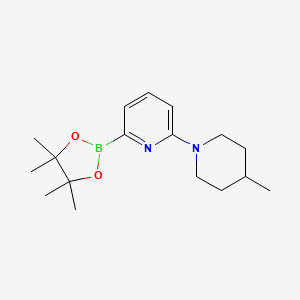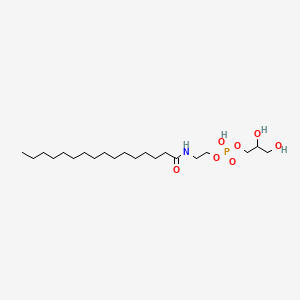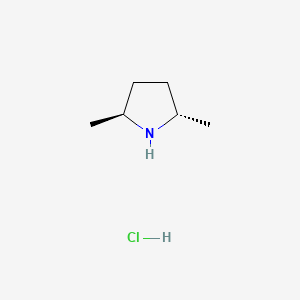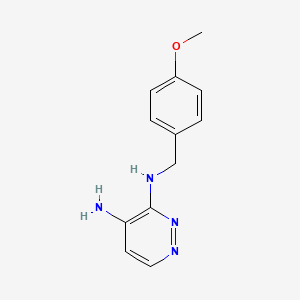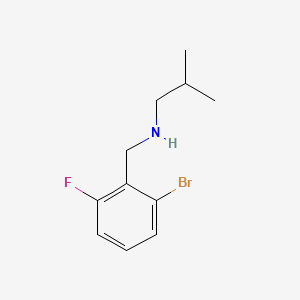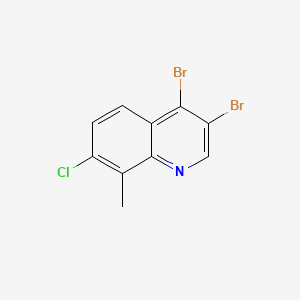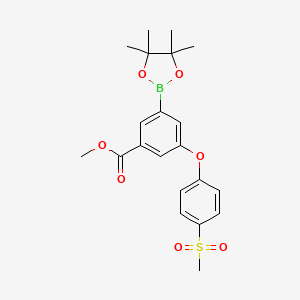
1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic acid esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring structure. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of benzoic acid derivatives with boronic acid pinacol esters. The reaction typically proceeds through a substitution mechanism, where the benzoic acid derivative reacts with the boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of an organic solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid ester group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids and reduction to form boranes
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid ester.
Solvents: Organic solvents like toluene, THF, or dichloromethane are commonly used
Major Products
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Formation of boronic acids.
Reduction Products: Formation of boranes
Scientific Research Applications
1,3,2-Dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of anticancer drugs and enzyme inhibitors.
Industry: Applied in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. In coupling reactions, the boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or anticancer activity .
Comparison with Similar Compounds
1,3,2-Dioxaborolan-2-yl)benzoate can be compared with other boronic acid esters, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a fluorine substituent, used in similar coupling reactions.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid ester with different substituents, used in medicinal chemistry.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid ester with a pyrazole ring, used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1235567-13-1 |
|---|---|
Molecular Formula |
C21H25BO7S |
Molecular Weight |
432.294 |
IUPAC Name |
methyl 3-(4-methylsulfonylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C21H25BO7S/c1-20(2)21(3,4)29-22(28-20)15-11-14(19(23)26-5)12-17(13-15)27-16-7-9-18(10-8-16)30(6,24)25/h7-13H,1-6H3 |
InChI Key |
LIKZVTMRXYRCHJ-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)
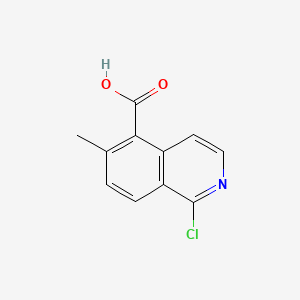
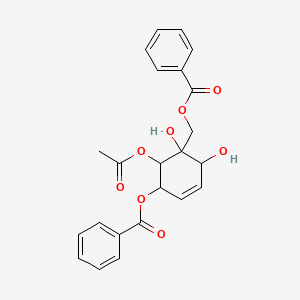
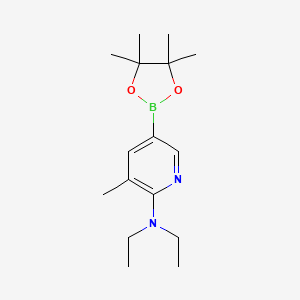
![Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate](/img/structure/B597472.png)
